molecular formula C22H31ClN2O2 B4408792 1-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

1-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4408792
M. Wt: 390.9 g/mol
InChI Key: NZFGOPGYNLKBEU-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a complex organic compound with a unique structure that includes a benzylphenoxy group, an ethoxyethyl chain, and a methylpiperazine moiety

Properties

IUPAC Name

1-[2-[2-(4-benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.ClH/c1-23-11-13-24(14-12-23)15-16-25-17-18-26-22-9-7-21(8-10-22)19-20-5-3-2-4-6-20;/h2-10H,11-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFGOPGYNLKBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps, starting with the preparation of the benzylphenoxy intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxyethyl derivative. Finally, the ethoxyethyl derivative is reacted with 4-methylpiperazine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while substitution reactions can introduce various functional groups into the ethoxyethyl chain.

Scientific Research Applications

1-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylphenoxy group may play a role in binding to hydrophobic pockets within the target, while the ethoxyethyl chain and methylpiperazine moiety can interact with other functional groups. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[2-(4-phenylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
  • 1-{2-[2-(4-tolylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
  • 1-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

Uniqueness

1-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 2
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1-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

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